A-Naphthoflavonol
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Overview
Description
A-Naphthoflavonol is a synthetic flavonoid compound known for its significant biological activities It is a derivative of flavone, characterized by the fusion of a naphthalene ring with the flavone structure
Mechanism of Action
Target of Action
A-Naphthoflavonol primarily targets the Cytochrome P450 (CYP) 1B1 . CYP1B1 is recognized as a new target in cancer prevention and therapy .
Mode of Action
This compound interacts with its target, CYP1B1, by inhibiting its activity . This interaction results in changes in the biochemical pathways associated with CYP1B1 .
Biochemical Pathways
It is known that the compound’s interaction with cyp1b1 can influence various biochemical processes, potentially affecting the metabolism of certain drugs and other substances .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CYP1B1 . This can potentially influence the metabolism of certain substances within the body, which may have implications for disease treatment and prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Naphthoflavonol can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavonol structure. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization from ethanol or aqueous ethanol to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: A-Naphthoflavonol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
A-Naphthoflavonol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It serves as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer progression.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Flavone: The parent compound of A-Naphthoflavonol, with a simpler structure lacking the naphthalene ring.
Quercetin: A naturally occurring flavonol with similar antioxidant properties.
Kaempferol: Another flavonol with comparable biological activities.
Uniqueness: this compound is unique due to the presence of the naphthalene ring, which enhances its biological activity and specificity towards certain enzymes. This structural modification distinguishes it from other flavonoids and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-2-phenylbenzo[h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPKOFDBHWAGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the outcome of reacting α-Naphthoflavonol with Thallium(III) Acetate in methanol?
A1: The research paper demonstrates that reacting α-Naphthoflavonol (1) with Thallium(III) Acetate (TTA) in methanol leads to the formation of 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone (2) []. This transformation involves an oxidation process at the flavonol core structure.
Q2: Could you elaborate on the mechanism proposed for this reaction?
A2: The paper proposes a mechanistic scheme for the transformation of α-Naphthoflavonol to 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone involving oxythallation. Although the specific steps are not detailed for α-Naphthoflavonol, the general mechanism likely involves the electrophilic attack of Thallium(III) on the double bond of the flavonol, followed by methanolysis and rearrangement steps leading to the final product [].
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